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Compound of Interest

Compound Name:
3-Chloro-4-hydroxy-5-

(isopropyl)benzaldehyde

CAS No.: 93904-64-4

Cat. No.: B12671009

Get Quote

High-Affinity Scaffold for Thyromimetic and Agrochemical Synthesis[1]

Executive Summary
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde (CAS: 93904-64-4) is a trisubstituted

aromatic aldehyde serving as a critical pharmacophore in the development of Thyroid Hormone

Receptor (TR) agonists and selective estrogen receptor modulators (SERMs). Its structural

uniqueness lies in the "3,5-mismatch" substitution pattern—pairing a lipophilic isopropyl group

with an electron-withdrawing chlorine atom. This asymmetry allows medicinal chemists to fine-

tune the steric fit within the ligand-binding pocket of TR

, offering a bioisosteric alternative to the naturally occurring di-iodo moieties found in
Triiodothyronine (T3).

Chemical Identity & Physicochemical Profile
This compound exhibits the solubility characteristics of a lipophilic phenol, requiring specific

handling to prevent oxidation of the aldehyde functionality.
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Property Specification

CAS Registry Number 93904-64-4

IUPAC Name
3-Chloro-4-hydroxy-5-(propan-2-

yl)benzaldehyde

Molecular Formula

C

H

ClO

Molecular Weight 198.65 g/mol

Physical State Solid (Crystalline powder)

Color
White to pale yellow (oxidizes to pink/brown

upon air exposure)

Solubility
Soluble in DMSO, Ethanol, DCM, Ethyl Acetate;

Insoluble in water

pKa (Predicted) ~7.2 (Phenolic OH, acidified by ortho-Cl)

LogP (Predicted) 2.8 - 3.1

H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Synthetic Routes & Process Chemistry
The synthesis of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde requires precise

regiocontrol to ensure the chlorine atom is introduced ortho to the hydroxyl group without over-

chlorinating or oxidizing the aldehyde.

Primary Route: Electrophilic Chlorination of 3-Isopropyl-4-
hydroxybenzaldehyde
This route is preferred for its scalability and atom economy. It utilizes Sulfuryl Chloride (SO

Cl
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) as the chlorinating agent, which is milder and more selective than elemental chlorine gas.

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The

hydroxyl group strongly activates the ortho positions. The isopropyl group at position 3

sterically hinders one ortho site, directing the electrophile (Cl

equivalent) to the open position 5.

Protocol:

Starting Material: Dissolve 1.0 eq of 3-isopropyl-4-hydroxybenzaldehyde in Dichloromethane

(DCM) or Glacial Acetic Acid.

Reagent Addition: Cool the solution to 0–5°C. Add 1.05 eq of Sulfuryl Chloride (SO

Cl

) dropwise over 30 minutes.

Note: Control temperature strictly to prevent chlorination of the isopropyl side chain.

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for

the disappearance of the starting material.

Quench: Pour the mixture into ice water.

Workup: Extract with DCM, wash with saturated NaHCO

(to remove acid), then brine. Dry over anhydrous Na

SO

.

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Visualization: Synthetic Workflow
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Figure 1: Step-wise electrophilic aromatic substitution pathway for the synthesis of the target

compound.

High-Value Applications: Thyromimetics
The primary utility of this compound is as a Bioisosteric Building Block for Thyroid Hormone

Receptor (TR) agonists.

Mechanistic Role: Natural thyroid hormones (T3/T4) utilize iodine atoms at the 3,5-positions

of the phenolic ring to fill hydrophobic pockets in the receptor.

The "Mismatch" Strategy: Replacing one iodine with an isopropyl group and the other with a

chlorine atom creates a "mismatch" analog. This specific steric profile is often used to design

TR

-selective agonists, which can lower cholesterol (TR

effect) without causing tachycardia (TR

effect, associated with the heart).

Downstream Synthesis: The aldehyde group serves as a "handle" for further

functionalization, typically undergoing:

Wittig/Horner-Wadsworth-Emmons reactions to extend the carbon chain (e.g., forming the

propionic acid side chain common in thyromimetics).

Reductive Amination to create amine-linked inhibitors.

Analytical Characterization
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To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Technique Diagnostic Signal Structural Assignment

H-NMR (CDCl

)
9.85 ppm (s, 1H) Aldehyde proton (-CHO)

7.60 - 7.40 ppm (m, 2H)
Aromatic protons (H2, H6)

showing meta-coupling

3.35 ppm (septet, 1H)

Isopropyl methine (-CH(CH

)

)

1.25 ppm (d, 6H)

Isopropyl methyls (-CH(CH

)

)

6.00 - 6.50 ppm (bs, 1H)

Phenolic hydroxyl (-OH),

exchangeable with D

O

IR Spectroscopy 1670–1690 cm C=O[3] Stretch (Aldehyde)

3200–3450 cm O-H Stretch (Broad, H-bonded)

Mass Spectrometry m/z 198 / 200 (3:1 ratio)

Molecular ion [M]+ showing

characteristic Chlorine isotope

pattern

Handling, Stability, and Safety
Oxidation Sensitivity: As an electron-rich benzaldehyde, the compound is prone to

autoxidation to the corresponding benzoic acid (3-chloro-4-hydroxy-5-isopropylbenzoic acid).
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Store under nitrogen or argon at -20°C.

Acidity: The phenol is weakly acidic. Avoid strong bases unless deprotonation is intended

(e.g., for Williamson ether synthesis), as the phenolate anion is highly susceptible to

oxidation.

Safety (GHS):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[4]

Protocol: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume

hood to manage HCl/SO

off-gassing if using SO

Cl

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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